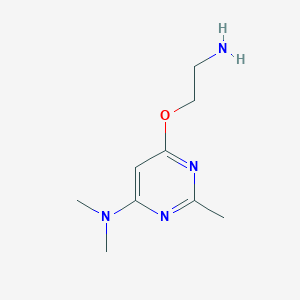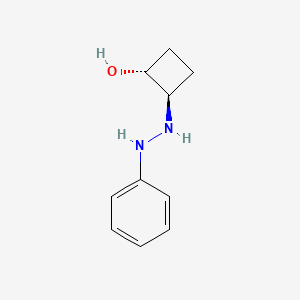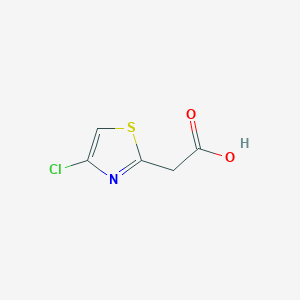
6-(2-aminoethoxy)-N,N,2-trimethylpyrimidin-4-amine
Descripción general
Descripción
“2-(2-Aminoethoxy)ethanol” is a colorless to yellowish liquid, with an amine-like odor . It is miscible with water in all proportions . It is a versatile intermediate with a variety of applications .
Molecular Structure Analysis
The molecular formula of “2-(2-Aminoethoxy)ethanol” is C4H11NO2 . The molecular weight is 105.14 g/mol .
Physical And Chemical Properties Analysis
“2-(2-Aminoethoxy)ethanol” has a melting point of -13 °C and a boiling point of 223 °C . The specific gravity at 20/20 is 1.06 . It is completely miscible with water and alcohol .
Aplicaciones Científicas De Investigación
Redox-Activated Pyrimidine Derivatives in Synthesis
Redox-activated amines, including pyrimidine derivatives, have been utilized in metal-free photoredox catalysis for the formation of C(sp3)–C(sp) and C(sp3)–C(sp2) bonds. This approach enables the synthesis of functionalized alkynes and alkenes under mild conditions, demonstrating the versatility of pyrimidine derivatives in organic synthesis (Ociepa, Turkowska, & Gryko, 2018).
Ligand Synthesis for Supramolecular Chemistry
Pyrimidine-based ligands, synthesized using pyrimidine derivatives as central building blocks, are critical in supramolecular chemistry for creating complex molecular architectures. These ligands can facilitate the development of new materials with specific electronic and optical properties (Schubert & Eschbaumer, 1999).
Fragmentation Studies for Mass Spectrometry Analysis
The study of fragmentation pathways of pyrimidine derivatives under electrospray ionization is essential for understanding their behavior in mass spectrometry, which is crucial for analytical chemistry applications (Erkin et al., 2015).
Regioselective Amination
Regioselective amination of chloropyrimidines to produce substituted aminopyrimidines demonstrates the potential of pyrimidine derivatives in creating diverse organic molecules, showcasing their applicability in drug discovery and development (Smith & Buchwald, 2016).
Safety and Hazards
Propiedades
IUPAC Name |
6-(2-aminoethoxy)-N,N,2-trimethylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O/c1-7-11-8(13(2)3)6-9(12-7)14-5-4-10/h6H,4-5,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLZSMPVDZYIHFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OCCN)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-aminoethoxy)-N,N,2-trimethylpyrimidin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![trans-2-[(2-Ethoxyphenyl)amino]cyclobutan-1-ol](/img/structure/B1492457.png)

![N-[(1-fluorocyclopentyl)methyl]-3,5-dimethylaniline](/img/structure/B1492459.png)



amine](/img/structure/B1492468.png)
![2-Chloro-4-piperidin-1-ylthieno[3,2-d]pyrimidine](/img/structure/B1492471.png)



![Ethyl[(1-fluorocyclopentyl)methyl]amine](/img/structure/B1492477.png)

